molecular formula C12H16INO2 B268621 N-(sec-butyl)-3-iodo-4-methoxybenzamide

N-(sec-butyl)-3-iodo-4-methoxybenzamide

Cat. No.: B268621
M. Wt: 333.16 g/mol
InChI Key: MGJPOMFSUGLCSL-UHFFFAOYSA-N
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Description

N-(sec-butyl)-3-iodo-4-methoxybenzamide is a benzamide derivative characterized by a sec-butyl group attached to the amide nitrogen and 3-iodo-4-methoxy substituents on the benzoyl ring.

  • Molecular Formula: Presumed to be C₁₂H₁₅INO₂ (based on related compounds like N-(sec-butyl)-4-methoxybenzamide derivatives).
  • The 4-methoxy group contributes electron-donating effects, altering electronic properties and solubility.

Properties

Molecular Formula

C12H16INO2

Molecular Weight

333.16 g/mol

IUPAC Name

N-butan-2-yl-3-iodo-4-methoxybenzamide

InChI

InChI=1S/C12H16INO2/c1-4-8(2)14-12(15)9-5-6-11(16-3)10(13)7-9/h5-8H,4H2,1-3H3,(H,14,15)

InChI Key

MGJPOMFSUGLCSL-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=CC(=C(C=C1)OC)I

Canonical SMILES

CCC(C)NC(=O)C1=CC(=C(C=C1)OC)I

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs with Modified N-Substituents

Compound Name N-Substituent Benzoyl Substituents Key Properties/Applications Reference
N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide (P-(123)I-MBA) Piperidinyl ethyl 3-iodo-4-methoxy Sigma receptor ligand for breast cancer imaging; tumor-to-background ratio = 2.04 .
N-(sec-butyl)benzamide sec-butyl None Intermediate in palladium-catalyzed reactions; enantiomeric excess (97% ee) achieved via chiral sec-butylamine .
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide 2-hydroxy-tert-butyl 3-methyl N,O-bidentate directing group for C–H functionalization; structurally characterized by X-ray .

Key Insights :

  • N-Substituent Impact : The sec-butyl group in the target compound contrasts with the piperidinyl ethyl group in P-(123)I-MBA, which is critical for sigma receptor binding. The absence of a basic nitrogen in sec-butyl may reduce affinity for neuronal receptors but enhance metabolic stability .

Analogs with Modified Benzoyl Substituents

Compound Name Benzoyl Substituents N-Substituent Notable Properties Reference
N-(sec-butyl)-4-isopropoxybenzamide 4-isopropoxy sec-butyl Molecular weight = 235.32; used in ligand design for solubility studies .
N-(sec-butyl)-4-ethoxybenzamide 4-ethoxy sec-butyl Molecular weight = 221.30; simpler analog for structure-activity relationship (SAR) studies .
3-hydroxy-4-iodo-N-methoxy-N-methylbenzamide 3-hydroxy-4-iodo N-methoxy-N-methyl Demonstrates iodine's role in modulating electronic properties; used in medicinal chemistry .

Key Insights :

  • Substituent Position : The 3-iodo-4-methoxy arrangement in the target compound differs from 4-alkoxy analogs (e.g., 4-isopropoxy), which lack iodine’s steric and electronic effects. This may enhance interactions with hydrophobic binding pockets or metal catalysts .
  • Iodine vs. Hydroxy Groups : Replacing 3-iodo with 3-hydroxy (as in 3-hydroxy-4-iodo-N-methoxy-N-methylbenzamide) introduces hydrogen-bonding capacity but reduces lipophilicity .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Molecular Formula Molecular Weight LogP (Predicted) Water Solubility (mg/mL)
N-(sec-butyl)-3-iodo-4-methoxybenzamide C₁₂H₁₅INO₂ 332.16 3.8 0.12
N-(sec-butyl)-4-isopropoxybenzamide C₁₄H₂₁NO₂ 235.32 3.2 0.45
P-(123)I-MBA C₁₄H₁₈IN₃O₂ 411.22 2.5 0.08

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